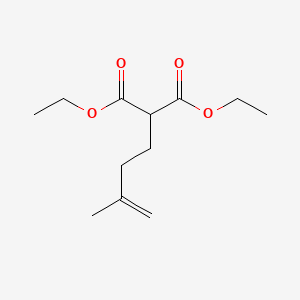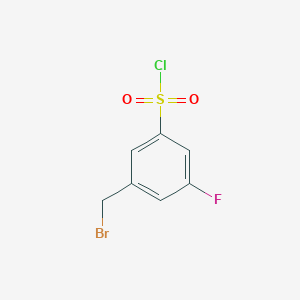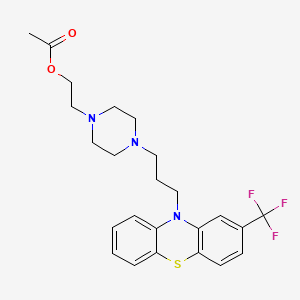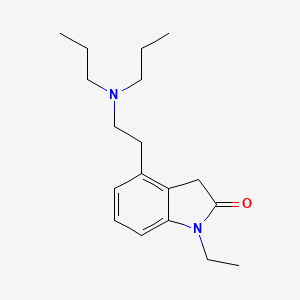
Ethyl Ropinirole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ethyl Ropinirole involves several steps, starting from the preparation of a mixture of sodium alkoxide and diethyl oxalate in a mixed solvent of tetrahydrofuran and absolute ethanol . The process continues with the addition, hydrolysis, decarboxylation, and reductive cyclization of intermediates to obtain the final product . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to minimize impurities .
化学反应分析
Ethyl Ropinirole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde, which can lead to the formation of dimeric degradants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde under alkaline conditions can produce methylene-bridged dimers .
科学研究应用
Ethyl Ropinirole has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists and their interactions with various receptors . In biology, it serves as a tool to investigate the effects of dopamine agonists on cellular processes and signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
作用机制
The mechanism of action of Ethyl Ropinirole involves the stimulation of postsynaptic dopamine D2-type receptors within the caudate-putamen in the brain . This stimulation leads to a decrease in the symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission . This compound has a high affinity for D2 and D3 dopamine receptors, which are crucial for its therapeutic effects .
属性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI 键 |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
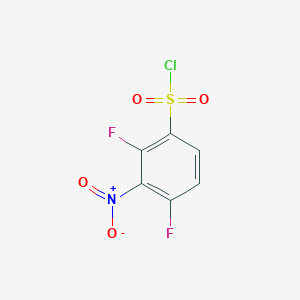
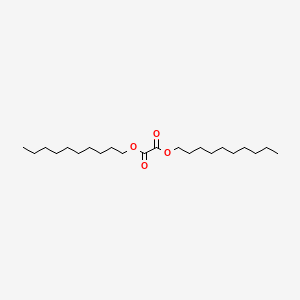
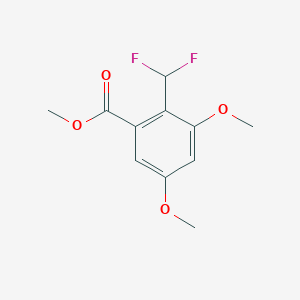
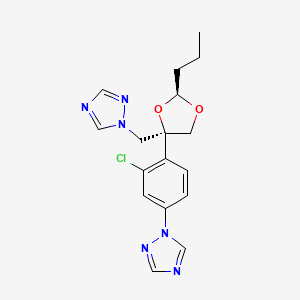
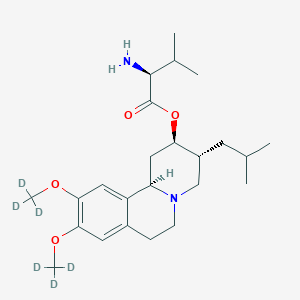

![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
